molecular formula C9H11NO2 B179285 Benzocaine CAS No. 9011-18-1

Benzocaine

Cat. No. B179285
CAS RN: 9011-18-1
M. Wt: 165.19 g/mol
InChI Key: BLFLLBZGZJTVJG-UHFFFAOYSA-N
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Description

Benzocaine is a commercially available local anesthetic . It is an amino ester and has uses in a variety of settings, including dental procedures, preparation for infiltrative anesthesia, and minor traumas . It is the active ingredient in many over-the-counter anesthetic ointments such as products for oral ulcers .


Synthesis Analysis

Benzocaine can be synthesized through electrophilic and nucleophilic reactions . These reactions are common procedures to construct a library of benzocaine derivatives, which have promising features that could be correlated with their biological activities .


Molecular Structure Analysis

Benzocaine’s molecular structure can be analyzed using X-ray powder diffraction (PXRD) supported by FT-IR spectroscopy coupled with density functional theory (DFT) calculations .


Chemical Reactions Analysis

Benzocaine gives characteristic reactions of an aromatic amine . Electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives .


Physical And Chemical Properties Analysis

Benzocaine is a colorless trapezial crystal . Its melting point is 92℃ (88-90℃), boiling point is 183-184°C (1.87kPa) . It is sparingly soluble in water but soluble in organic solvents like ethanol and dichloromethane .

Scientific Research Applications

Methemoglobinemia Research

Benzocaine has been associated with methemoglobinemia, a condition where hemoglobin cannot bind and deliver oxygen normally. This association has been observed in various patient populations and settings, including during endoscopic procedures and in healthy research participants. A case study reported a methemoglobin level of 27% and marked cyanosis in a healthy participant after benzocaine use, extending the population in which benzocaine-associated methemoglobinemia has been described (Kuschner et al., 2000). Another study discussed the management of benzocaine-induced methemoglobinemia, highlighting the need for rapid identification and treatment to avoid significant morbidity and mortality (Taleb et al., 2013).

Biological Potential of Benzocaine and its Analogs

Benzocaine, known for its role as an anesthetic, has also been found to possess various biological potentials. Its analogs exhibit antibacterial, antifungal, anti-cancer properties, and conspicuous action against tuberculosis. This review focuses on exploring the biological potential of benzocaine and its analogs, suggesting new dimensions for future research (Khair-ul-Bariyah et al., 2019).

Anesthetic Efficacy in Aquaculture

A study investigated the efficacy of benzocaine as an anesthetic for juvenile Colossoma macropomum (tambaqui). It found that benzocaine concentrations of 100–150 mg/L were ideal for inducing total immobilization and fast recovery, with no changes in hematocrit and significant increases in plasma glucose at higher concentrations (Gomes et al., 2001).

Topical Application for Buccal Administration

Benzocaine has been used in designing bi-layered tablets for local buccal administration, particularly for dental procedures and treating oral mucositis pain. This study aimed to create a tablet adhering to the buccal mucosa while providing controlled release of benzocaine (Maffei et al., 2004).

Genotoxicity Evaluation

The genotoxicity of benzocaine was evaluated in both in vitro and in vivo studies. These studies, conducted in compliance with Good Laboratory Practice regulations, determined that benzocaine is not genotoxic, providing important information for its FDA approval for use in animal drugs (Brock & Bell, 2012).

Solvent and Permittivity Dependence

A study on benzocaine focused on its solvent and permittivity dependence, examining how the molecule's immediate environment influences its properties. The study combined IR-vibrational spectroscopy with ion mobility-mass spectrometry, identifying two distinct protomeric species of benzocaine (Warnke et al., 2015).

Physicochemical Properties and Polymorphism

The influence of structural polymorphism of benzocaine on its solubility, apparent solubility, and chemical stability was assessed. This research is vital for preformulation and formulation work in pharmaceuticals (Paczkowska et al., 2018).

Simplification of NMR Spectrum

The preparation of benzocaine is a common experiment in organic chemistry education. A study provided a method to simplify the NMR spectrum of benzocaine, making it more accessible for interpretation by beginners (Carpenter & Wallace, 2006).

properties

IUPAC Name

ethyl 4-aminobenzoate
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InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3
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InChI Key

BLFLLBZGZJTVJG-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N
Source PubChem
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Molecular Formula

C9H11NO2
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Related CAS

23239-88-5 (hydrochloride)
Record name Benzocaine [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID8021804
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Molecular Weight

165.19 g/mol
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Physical Description

Solid
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Boiling Point

310 °C
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Solubility

>24.8 [ug/mL] (The mean of the results at pH 7.4), One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids., Soluble in acid, In water, 1,310 mg/L at 25 °C
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Vapor Pressure

2.6X10-4 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions. Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses., Benzocaine reversibly stabilizes the neuronal membrane with decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses.
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Product Name

Benzocaine

Color/Form

Rhombohedra from ether, Needles from water

CAS RN

94-09-7
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Melting Point

92 °C
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Synthesis routes and methods

Procedure details

4-Aminobenzoic acid (5.0 g, 36.46 mmol) in 500 mL 3-neck round bottomed flask, fitted with a condenser, thermometer, addition funnel, stir bar, and nitrogen atmosphere, was dissolved in ethanol (100 mL). Next ethanol/HCl saturate (from bubbling concentrated HCl through ethanol) was added dropwise, by addition funnel. Then stirred at reflux for 1 h, cooled to room temperature, and stirred an additional 104 hours. Reaction mixture was then concentrated under reduced vacuum, and dissolved in ethyl acetate, and washed with water (2×50 mL), dried (K2CO3), filtered and concentrated under reduced vacuum, yielding 3.56 g of an off-white solid. This material was purified by silica gel chromatography, using a Waters HPLC Prep 2000, over one Prep-Pak, in a 1:1 hexanes:ethyl acetate solvent system, yielding the title compound as 2.35 g (39%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43,000
Citations
S Khair-ul-Bariyah, M Arshad, M Ali… - Mini Reviews in …, 2020 - ingentaconnect.com
… , benzocaine has marked it as an anesthetic agent in surgical procedures and as Na+ channels blocker, as well. Analogues of benzocaine … the biological potential of benzocaine and its …
Number of citations: 21 www.ingentaconnect.com
LF Rodriguez, LM Smolik… - Annals of …, 1994 - journals.sagepub.com
OBJECTIVE: To report a case of benzocaine-induced inethemoglobinemia and present a review of the related literature. CASE REPORT: An 83-year-old man received benzocaine …
Number of citations: 106 journals.sagepub.com
SL Ali - Analytical Profiles of Drug Substances, 1983 - Elsevier
… of benzocaine. The spectrum has been obtained with Perkin–Elmer 257 spectrophotometer from a KBr pellet. The nuclear magnetic resonance spectrum of benzocaine … of benzocaine. …
Number of citations: 10 www.sciencedirect.com
LC Gomes, AR Chippari‐Gomes… - Journal of the World …, 2001 - Wiley Online Library
… benzocaine as an anesthetic for juvenile Colossorna macropornurn (tambaqui). In the first experiment, fish were exposed to various doses of benzocaine … concentrations of benzocaine. …
Number of citations: 250 onlinelibrary.wiley.com
S Warnke, J Seo, J Boschmans, F Sobott… - Journal of the …, 2015 - ACS Publications
… Here, we investigate the structure and protonation propensities of benzocaine when sprayed … With these methods, we probe the structure of benzocaine when electrosprayed from both …
Number of citations: 205 pubs.acs.org
P Mura, F Maestrelli, ML González-Rodríguez… - European journal of …, 2007 - Elsevier
… benzocaine. Multi-lamellar (MLV) and small uni-lamellar (SUV) vesicles entrapping benzocaine … All liposomal-benzocaine formulations showed sustained release properties and a more …
Number of citations: 211 www.sciencedirect.com
A Alqareer, A Alyahya, L Andersson - Journal of dentistry, 2006 - Elsevier
… natural herb clove can replace benzocaine as a topical anesthetic. … benzocaine (20%) being one of the most widely used agents. There is a substantial number of studies on benzocaine …
Number of citations: 170 www.sciencedirect.com
JM Ledo, H Flores, VLS Freitas… - The Journal of Chemical …, 2020 - Elsevier
… Despite the widespread use of benzocaine in the pharmaceutical … data of benzocaine available in the literature, as well a … Chemical data, supplier and purity of the benzocaine used in …
Number of citations: 13 www.sciencedirect.com
TJ Moore, CS Walsh, MR Cohen - Archives of internal medicine, 2004 - jamanetwork.com
… all those identifying benzocaine, benzocaine product, or … on benzocaine, Hurricaine spray (a brand name), Cetacaine (a brand name of a combination product that includes benzocaine, …
Number of citations: 121 jamanetwork.com
NS Mattson, TH Riple - Aquaculture, 1989 - Elsevier
… Only metomidate and, to a lesser extent, benzocaine … benzocaine 40 mg l −1 (9.5C), and for MS-222 75 mg l −1 (8.4C). The recovery time for metomidate was longer than for benzocaine …
Number of citations: 240 www.sciencedirect.com

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